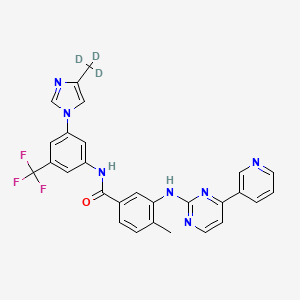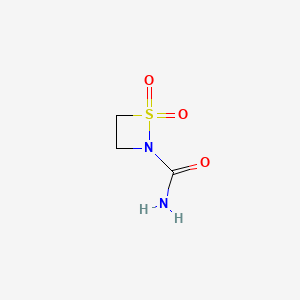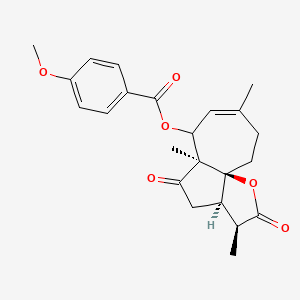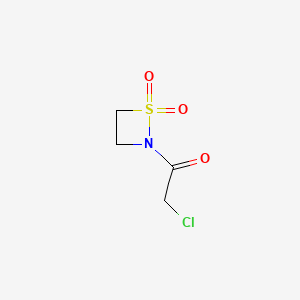
Nilotinib-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nilotinib-d3, also known as AMN107, is a tyrosine kinase inhibitor . It is chemically known as 4-Methyl-N-(3-(4-(methyl-d3)-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide . It is used for the treatment of chronic myeloid leukemia (CML) that is Philadelphia chromosome positive and for the treatment of CML that is resistant to therapy containing imatinib .
Synthesis Analysis
The synthesis of this compound involves a process known as the Buchwald synthesis . This process has been successfully designed at an industrial level for the large-scale production of this compound . The process utilizes chemical reaction modeling software, ChemCAD, and has been demonstrated to be economically viable .Molecular Structure Analysis
This compound fits into the ATP-binding site of the BCR-ABL protein with higher affinity than imatinib, overriding resistance caused by mutations . It has been discovered that Nilotinib, an approved second-generation protein tyrosine kinase inhibitor, is a potent SMO antagonist .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The process requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields .Physical and Chemical Properties Analysis
This compound has a molecular weight of 529.5158 . Its chemical formula is C28H22F3N7O . It is a weak base with pKa1 of 3.0 and pKa2 around 6.2 . The solubility of this compound decreases with increasing pH .Scientific Research Applications
1. Impact on Chronic Myeloid Leukemia
Nilotinib has shown substantial efficacy in treating chronic myeloid leukemia (CML), particularly in cases resistant to imatinib therapy. A study by Hughes et al. (2009) highlighted its effectiveness in patients with CML in chronic phase, with notable responses even in the presence of baseline BCR-ABL mutations (Hughes et al., 2009).
2. Application in Metastatic Colorectal Cancer
Jeitany et al. (2018) discovered that nilotinib, primarily used for chronic myeloid leukemia, could inhibit human colorectal cancer cell invasion and reduce metastatic potential in colorectal cancer models. This opens potential avenues for its application in metastatic colorectal cancer treatment (Jeitany et al., 2018).
3. Enhancing Effects of Other Therapies
Nilotinib's role in combination therapies was explored by Airiau et al. (2013), who found that combining it with PI3K/mTOR pathway inhibitors could sensitize chronic myeloid leukemia stem cells, enhancing the therapeutic response (Airiau et al., 2013).
4. Exploration in Parkinson's Disease
Pagán et al. (2019) conducted a study on the pharmacokinetics and pharmacodynamics of nilotinib in Parkinson's disease patients, revealing its potential for altering dopamine metabolism and reducing inflammation, suggesting a new therapeutic avenue (Pagán et al., 2019).
5. Role in Gastrointestinal Stromal Tumors
Reichardt and Montemurro (2011) discussed nilotinib's potential effectiveness and safety in patients with gastrointestinal stromal tumors who have progressed on other treatments, indicating its potential in managing this disease (Reichardt & Montemurro, 2011).
Mechanism of Action
Safety and Hazards
Nilotinib-d3 is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes damage to organs through prolonged or repeated exposure . It is recommended not to breathe dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling .
Future Directions
The treatment of chronic myeloid leukemia (CML) has been radically changed by the approval of tyrosine kinase inhibitors (TKIs), which target BCR-ABL1 kinase activity . Nilotinib-d3 has shown greater efficacy than imatinib in inducing deep molecular response (MR 4.5) for patients with CML . Future research will likely focus on improving the development of potent and specific small-molecule tyrosine kinase inhibitors (TK
Properties
IUPAC Name |
4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-N-[3-[4-(trideuteriomethyl)imidazol-1-yl]-5-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)/i2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZIURLSWUIHRB-BMSJAHLVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CN(C=N1)C2=CC(=CC(=C2)NC(=O)C3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3N7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80678665 |
Source


|
| Record name | 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215678-43-5 |
Source


|
| Record name | 4-Methyl-N-{3-[4-(~2~H_3_)methyl-1H-imidazol-1-yl]-5-(trifluoromethyl)phenyl}-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80678665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Isobutyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B564210.png)




![2-Methyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B564217.png)


![methyl (2R)-2-acetamido-3-[[(7Z,9S,10S,11S,12Z,14S,16Z,20S,21S,22Z,24Z,26Z)-4,10,14,20-tetrahydroxy-3,7,9,11,17,21,27-heptamethyl-6,18,28,32,34-pentaoxo-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaen-31-yl]sulfanyl]propanoate](/img/structure/B564223.png)


